molecular formula C8H7F3N2O2S B13523287 2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13523287
M. Wt: 252.22 g/mol
InChI Key: RMFXNXCTISPXNR-UHFFFAOYSA-N
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Description

2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is an organofluorine compound that belongs to the pyrimidine family This compound is characterized by the presence of a trifluoromethyl group at the 4-position and a carboxylic acid group at the 5-position of the pyrimidine ring The methylthio group is attached to the 2-position via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the carboxylic acid group. The methylthio group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyrimidine-5-carboxylic acid: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.

    5-Bromopyrimidine-2-carboxylic acid: Contains a bromine atom instead of the trifluoromethyl group, leading to different chemical properties and applications.

Uniqueness

2-((Methylthio)methyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both the trifluoromethyl and methylthio groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s potential as a versatile intermediate in organic synthesis and its applicability in various scientific fields.

Properties

Molecular Formula

C8H7F3N2O2S

Molecular Weight

252.22 g/mol

IUPAC Name

2-(methylsulfanylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H7F3N2O2S/c1-16-3-5-12-2-4(7(14)15)6(13-5)8(9,10)11/h2H,3H2,1H3,(H,14,15)

InChI Key

RMFXNXCTISPXNR-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC=C(C(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

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